

# Rilapladib solubility in DMSO and other organic solvents

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## **Application Notes and Protocols for Rilapladib**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Rilapladib** is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[1][2] Understanding the solubility of **Rilapladib** in various solvents is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. These application notes provide a summary of the known solubility of **Rilapladib**, detailed protocols for its dissolution and for determining its thermodynamic solubility, and a visualization of its mechanism of action.

## **Data Presentation: Rilapladib Solubility**

The solubility of **Rilapladib** has been determined in Dimethyl Sulfoxide (DMSO) and water. For in vivo applications, **Rilapladib** is often prepared in a co-solvent system, typically with an initial dissolution in DMSO. It is crucial to use newly opened, non-hygroscopic DMSO for optimal dissolution, and sonication may be required to fully dissolve the compound.[3][4]



Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Notes
DMSO	86.67	117.79	Ultrasonic treatment may be necessary. Use of newly opened, non-hygroscopic DMSO is recommended as moisture can affect solubility.[3][4]
Water	< 0.1	Insoluble	Rilapladib is practically insoluble in aqueous solutions.[4]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.25	≥ 3.06	Results in a clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	2.25	3.06	Forms a suspended solution; requires sonication.[3]
10% DMSO, 90% Corn Oil	≥ 2.25	≥ 3.06	Results in a clear solution.[3]

Note: The provided data is based on available information and may vary depending on the specific experimental conditions, such as temperature, purity of the compound, and solvent grade.

## **Experimental Protocols**

# Protocol 1: Preparation of a Rilapladib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Rilapladib stock solution in DMSO.

Materials:



- Rilapladib powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Water bath sonicator

#### Procedure:

- Pre-weighing Preparation: Allow the Rilapladib vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of Rilapladib powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 735.81 g/mol), weigh out 0.7358 mg of Rilapladib.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **Rilapladib** powder.
- Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator and sonicate for 10-15 minutes. Visually inspect the solution for any remaining particulate matter.[3]
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

# Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method



This protocol outlines a general procedure for determining the thermodynamic (equilibrium) solubility of **Rilapladib** in an organic solvent.[5]

#### Materials:

- Rilapladib powder
- Selected organic solvent (e.g., ethanol, methanol, acetone)
- Glass vials with screw caps
- Orbital shaker or rotator set in a temperature-controlled environment
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Syringe filters (0.22 μm)

#### Procedure:

- Sample Preparation: Add an excess amount of Rilapladib powder to a glass vial. The
  excess solid is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume of the selected organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution has reached saturation.
- Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
- Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

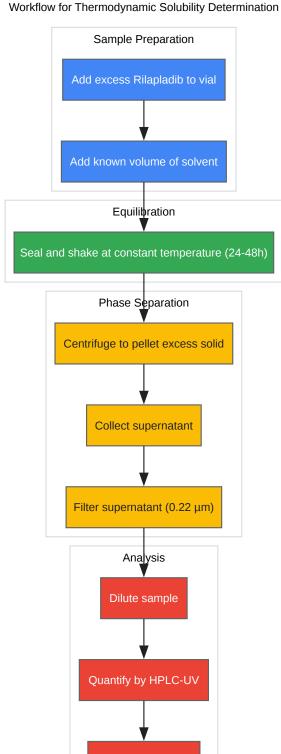


- Filtration: Immediately filter the supernatant through a 0.22 μm syringe filter to remove any remaining micro-particles.
- Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of Rilapladib.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mM.

### **Visualizations**

**Experimental Workflow: Thermodynamic Solubility Determination** 





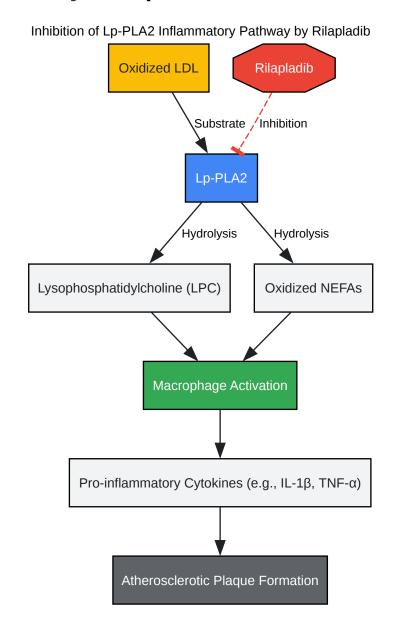
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Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.



## Signaling Pathway: Rilapladib's Mechanism of Action



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Caption: Rilapladib inhibits Lp-PLA2, blocking pro-inflammatory lipid production.

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